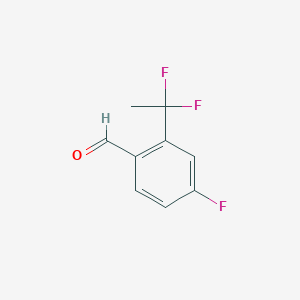
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a difluoroethyl group and a fluorine atom, making it a fluorinated aromatic aldehyde
准备方法
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This method is advantageous due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions usually involve the use of a nickel catalyst and a suitable solvent under controlled temperature and pressure.
化学反应分析
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
科学研究应用
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to mimic the steric and electronic features of other functional groups, such as methoxy groups.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique fluorinated structure.
Industrial Applications: It is used in the synthesis of advanced materials and agrochemicals, benefiting from the stability and reactivity imparted by the fluorine atoms.
作用机制
The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde involves its interaction with molecular targets through its aldehyde group and fluorinated aromatic ring. The difluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by providing favorable steric and electronic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
相似化合物的比较
2-(1,1-Difluoroethyl)-4-fluorobenzaldehyde can be compared with other fluorinated aromatic aldehydes, such as:
2-(1,1-Difluoroethyl)-1,3-difluorobenzene: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene: Contains additional chlorine atoms, which can alter its reactivity and applications. The uniqueness of this compound lies in its combination of the difluoroethyl group and the aldehyde functionality, providing a versatile platform for various chemical transformations and applications.
属性
分子式 |
C9H7F3O |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
2-(1,1-difluoroethyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7F3O/c1-9(11,12)8-4-7(10)3-2-6(8)5-13/h2-5H,1H3 |
InChI 键 |
UYGWXUPCKKBRIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)F)C=O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















